3-Methyl-1-phenyl-cyclohexanol
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Overview
Description
3-Methyl-1-phenyl-cyclohexanol is an organic compound with the molecular formula C13H18O It is a tertiary alcohol, characterized by a hydroxyl group (-OH) attached to a cyclohexane ring substituted with a phenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-1-phenyl-cyclohexanol can be synthesized through the Grignard reaction, where a phenylmagnesium bromide (a Grignard reagent) reacts with 3-methylcyclohexanone. The reaction typically occurs in an anhydrous ether solvent under controlled temperatures to ensure the stability of the Grignard reagent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-phenyl-cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products Formed:
Oxidation: 3-Methylcyclohexanone or 1-Phenyl-3-methylcyclohexanone.
Reduction: 1-Phenyl-3-methylcyclohexane.
Substitution: 1-Phenyl-3-methylcyclohexyl chloride or bromide.
Scientific Research Applications
3-Methyl-1-phenyl-cyclohexanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The phenyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems .
Comparison with Similar Compounds
1-Phenyl-1-cyclohexanol: Similar structure but with the hydroxyl group on the first carbon.
3-Methylcyclohexanol: Lacks the phenyl group.
1-Phenyl-2-methylcyclohexanol: Methyl group on the second carbon.
Uniqueness: 3-Methyl-1-phenyl-cyclohexanol is unique due to the specific positioning of the phenyl and methyl groups, which influence its chemical reactivity and physical properties. This structural arrangement can lead to distinct interactions in chemical and biological systems, making it a valuable compound for various applications .
Properties
CAS No. |
30689-81-7; 63007-44-3 |
---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.286 |
IUPAC Name |
3-methyl-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C13H18O/c1-11-6-5-9-13(14,10-11)12-7-3-2-4-8-12/h2-4,7-8,11,14H,5-6,9-10H2,1H3 |
InChI Key |
LEBHRYOHUAWTHV-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1)(C2=CC=CC=C2)O |
solubility |
not available |
Origin of Product |
United States |
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